2-Propynal

Description

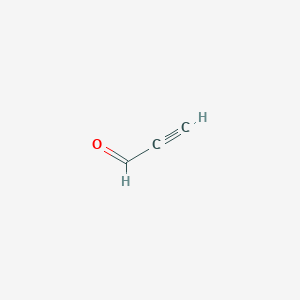

Prop-2-ynal is a ynal and a terminal acetylenic compound. It has a role as a mouse metabolite.

Structure

3D Structure

Properties

IUPAC Name |

prop-2-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2O/c1-2-3-4/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNJLGFTSIAHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060790 | |

| Record name | 2-Propynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Propyn-1-al | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

624-67-9 | |

| Record name | Propynal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiolaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propynal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propynal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYNAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ8A65XF7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Propynal CAS number 624-67-9

An In-depth Technical Guide to 2-Propynal (CAS 624-67-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as propiolaldehyde or propargylaldehyde, is the simplest organic compound containing both an alkyne and an aldehyde functional group.[1] Its unique bifunctional nature makes it a highly reactive and versatile building block in organic synthesis. With the chemical formula C₃H₂O and a molecular weight of approximately 54.05 g/mol , this colorless liquid is a valuable intermediate in the production of pharmaceuticals and agrochemicals, and a tool for studying reaction mechanisms involving alkynes and aldehydes.[1]

This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, a summary of its chemical reactivity, its applications, and critical safety information.

Chemical and Physical Properties

This compound is a volatile and reactive compound.[2] Its key properties are summarized in the tables below. Due to its tendency to undergo exothermic polymerization, it can be explosive under certain conditions and is often stabilized with hydroquinone.[1][3]

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 624-67-9 | [4][5][6] |

| Molecular Formula | C₃H₂O | [1][3][6] |

| Molecular Weight | 54.05 g/mol | [1][6] |

| Appearance | Colorless to Orange Liquid/Oil | [1][2][3] |

| Density | 0.913 g/cm³ | [5] |

| Boiling Point | 54-60°C at 760 mmHg | [5][7] |

| Melting Point | -121 to -122 °C | [5] |

| Flash Point | 4.8°C | [5] |

| Vapor Pressure | 196 mmHg at 25°C | [5] |

| Refractive Index (n_D^25) | ~1.4050 | [7] |

| Solubility | Soluble in organic solvents like Chloroform, Ethyl Acetate, Methanol (Slightly) | [2][3] |

Table 2: Calculated Chemical Properties and Descriptors

| Property | Value | Source |

| XLogP3 | 0.2 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 0 | [5] |

| Exact Mass | 54.010564683 | [5] |

| Heavy Atom Count | 4 | [5] |

| Complexity | 54.9 | [5] |

| LogP | -0.18150 | [5] |

| Enthalpy of Formation (ΔfH°gas) | 101.07 kJ/mol | [4] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 97.93 kJ/mol | [4] |

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the oxidation of propargyl alcohol (2-propyn-1-ol).[2][8] Various oxidizing agents can be employed, with chromium-based reagents being well-documented.

Experimental Protocol 1: Oxidation with Chromium Trioxide in Sulfuric Acid

This procedure is adapted from a well-established method described in Organic Syntheses.[7]

Materials and Equipment:

-

3-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Graduated dropping funnel

-

Nitrogen inlet (capillary tube)

-

Vacuum exit tube connected to a manometer and three cold traps in series

-

Propargyl alcohol (2.0 moles, 112.1 g)

-

Sulfuric acid (270 ml total)

-

Chromium trioxide (2.1 moles, 210 g)

-

Water (600 ml total)

-

Anhydrous magnesium sulfate

-

Ice-salt bath and Dry Ice/acetone for traps

-

Distillation apparatus with a 16-in. packed column (platinum gauze)

Procedure:

-

Setup: Equip the 3-L flask with the stirrer, thermometer, dropping funnel, and nitrogen inlet. Connect the outlet to the series of traps.

-

Initial Charge: In the flask, combine 360 ml of 33% (by volume) propargyl alcohol with a cooled solution of 135 ml of sulfuric acid in 200 ml of water.

-

Cooling: Cool the flask in an ice-salt mixture. Cool the first trap to -15°C and the subsequent two traps to -78°C using Dry Ice/acetone.[7]

-

Reaction Conditions: Reduce the system pressure to 40–60 mm Hg and begin vigorous stirring while bubbling nitrogen through the mixture.

-

Oxidant Preparation: Prepare the oxidizing solution by dissolving 210 g of chromium trioxide in 400 ml of water and 135 ml of sulfuric acid.

-

Addition: Add the chromium trioxide solution dropwise over approximately 3 hours, maintaining the internal reaction temperature between 2–10°C.[7]

-

Reaction Completion & Isolation: After the addition is complete, remove the ice bath and allow the flask to warm to room temperature. Gradually decrease the pressure to 14–20 mm Hg to distill the remaining aldehyde into the cold traps.

-

Work-up and Purification: Combine the condensates from all three traps and dry the collected liquid over anhydrous magnesium sulfate.

-

Final Distillation: Purify the dried product by distillation through the packed column. Collect the fraction boiling at 54–57°C. The expected yield is 35–41%.[7]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The dual functionality of this compound makes it a versatile reagent that exhibits reactivity characteristic of both aldehydes and terminal alkynes. It is a good Michael acceptor and a dienophile.[1]

Key Reactions:

-

Diels-Alder Reactions: It acts as a dienophile, participating in [4+2] cycloaddition reactions.[1]

-

Michael Addition: The electrophilic nature of the carbon-carbon triple bond allows it to act as a Michael acceptor in conjugate addition reactions.[1]

-

Nucleophilic Addition to Carbonyl: The aldehyde group readily undergoes nucleophilic attack. For instance, Grignard reagents add to the carbonyl carbon to form secondary alcohols after hydrolysis.[1]

-

Polymerization: this compound is known for its tendency to undergo vigorous, exothermic polymerization, particularly in the presence of bases like pyridine, which contributes to its explosive nature.[1][7]

-

Propargylation Reactions: While not a direct reaction of this compound, it is structurally related to propargyl derivatives used in propargylation reactions to form homopropargylic alcohols, which are crucial intermediates in natural product synthesis.[9][10][11]

Caption: Key chemical reactions involving this compound.

Applications in Research and Drug Development

The high reactivity and simple structure of this compound make it a valuable compound in several scientific areas.

-

Chemical Intermediate: It is a fundamental building block in organic synthesis for creating more complex molecules, including various pharmaceuticals and agrochemicals.[1][3]

-

Enzyme Inhibition: this compound is known to be an irreversible inhibitor of aldehyde dehydrogenases.[2][8] This property is of interest in studying metabolic pathways and designing enzyme-targeted drugs.

-

Metabolite Research: It has been investigated as a potential metabolite of pargyline, a monoamine oxidase inhibitor that has been used as an antihypertensive agent.[2][6][8] Understanding the formation and effects of such reactive metabolites is crucial in drug safety and toxicology studies.

-

Material Science: Its ability to polymerize suggests potential applications in the production of specialized polymers and copolymers.[1]

Safety and Handling

Caution! this compound is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.

-

Toxicity and Irritation: It is a lachrymator (induces tearing) and can cause hepatocyte toxicity in rats.[2][7][8]

-

Explosive Polymerization: The compound can polymerize or decompose with explosive force, especially in the presence of alkalies (e.g., pyridine) or when heated.[7] It is recommended to handle it in dilute solutions (e.g., <=10% in toluene) using non-glass containers to mitigate this risk.[2][8]

-

Storage: this compound should be stored in glass-stoppered bottles in a cold, dark place, such as a freezer or Dry Ice chest, to prevent degradation and polymerization.[7] It is often supplied stabilized with an inhibitor like hydroquinone.[3]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, face shields, and chemical-resistant gloves, must be worn at all times.

References

- 1. Buy this compound | 624-67-9 [smolecule.com]

- 2. 624-67-9 | CAS DataBase [m.chemicalbook.com]

- 3. CAS 624-67-9: Propynal | CymitQuimica [cymitquimica.com]

- 4. This compound (CAS 624-67-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound|lookchem [lookchem.com]

- 6. scbt.com [scbt.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. PROPYNAL | 624-67-9 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Propynal and its Synonyms for Researchers and Drug Development Professionals

Introduction

2-Propynal, a highly reactive organic compound, holds significant interest for researchers in chemistry, biology, and pharmacology. Its unique chemical structure, featuring both an aldehyde and a terminal alkyne functional group, makes it a valuable synthon in organic synthesis and a potent biological modulator. This technical guide provides a comprehensive overview of this compound, its various synonyms, chemical and physical properties, and its known biological activities, with a particular focus on its role in enzyme inhibition and the subsequent impact on cellular signaling.

Nomenclature and Synonyms

This compound is known by several names in scientific literature, which can sometimes lead to confusion. A clear understanding of these synonyms is crucial for effective literature searching and communication. The most common synonyms for this compound are propiolaldehyde and propargylaldehyde .

| Name Type | Name | Reference |

| IUPAC Name | prop-2-ynal | [1][2] |

| Common Name | Propiolaldehyde | [1][3][4][5] |

| Common Name | Propargylaldehyde | [1][4] |

| Systematic Name | 2-Propyn-1-one | [1][4] |

| Other Synonyms | Acetylenecarboxaldehyde | [1][4] |

| Formylacetylene | [1][4] | |

| Propynal | [1][4][5] | |

| Propiolic Aldehyde | [1][5] |

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its safe handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 624-67-9 | [1][3][4][5] |

| Molecular Formula | C₃H₂O | [1][3][4] |

| Molecular Weight | 54.05 g/mol | [1][3] |

| Appearance | Colorless liquid | |

| Boiling Point | 54-57 °C | [5] |

| Density | 0.9152 g/cm³ | [5] |

| Flash Point | 4.8 °C | [6] |

| Solubility | Slightly soluble in water |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method often depends on the desired scale, purity, and available starting materials. Below are detailed protocols for two common synthetic routes.

Protocol 1: Oxidation of Propargyl Alcohol using Chromium Trioxide

This method involves the oxidation of the readily available propargyl alcohol.

Materials:

-

Propargyl alcohol

-

Chromium trioxide (CrO₃)

-

Sulfuric acid (H₂SO₄)

-

2-Butanone

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Water

Procedure:

-

Prepare an oxidizing solution by carefully dissolving 60 g of chromium trioxide in a mixture of 40 ml of concentrated sulfuric acid and 120 ml of water.

-

In a separate flask, dissolve 35.88 g (37.26 ml, 640 mmol) of 2-propyn-1-ol in 100 ml of 2-butanone.

-

Cool the 2-propyn-1-ol solution and maintain the temperature at 20-25°C using a cooling bath.

-

Add the chromium trioxide solution dropwise to the stirred 2-propyn-1-ol solution over a period of 1 hour, ensuring the temperature remains between 20-25°C.

-

After the addition is complete, continue stirring the reaction mixture for 4 hours.

-

Dilute the reaction mixture with 30 ml of water.

-

Separate the organic layer.

-

Extract the aqueous layer with 120 ml of diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Remove the solvents under reduced pressure (in vacuo).

-

Distill the residual liquid to obtain this compound. This procedure can yield up to 90% of the final product.

Protocol 2: Dehydrobromination of 2,3-Dibromopropionaldehyde Diethyl Acetal (B89532)

This two-step protocol involves the bromination of acrolein followed by dehydrobromination.

Step 1: Synthesis of 2,3-Dibromopropionaldehyde Diethyl Acetal

Materials:

-

Acrolein

-

Bromine

-

Triethyl orthoformate

-

Absolute ethanol (B145695)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 28.0 g (0.500 mole) of freshly distilled acrolein.

-

Cool the acrolein to 0°C in an ice-salt bath.

-

Add 78-79 g of bromine dropwise from the dropping funnel over 1 hour, maintaining the temperature at 0-5°C, until a persistent red color is observed.

-

To the crude 2,3-dibromopropionaldehyde, add a solution of 80 g (0.54 mole) of freshly distilled triethyl orthoformate in 65 ml of absolute ethanol over 15 minutes. The solution will warm to approximately 45°C.

-

Stir the solution for 3 hours.

-

Remove ethyl formate, ethanol, and excess triethyl orthoformate using a rotary evaporator.

-

Distill the remaining liquid under reduced pressure to yield 2,3-dibromopropionaldehyde diethyl acetal.

Step 2: Dehydrobromination to Propiolaldehyde Diethyl Acetal and Hydrolysis

Materials:

-

2,3-Dibromopropionaldehyde diethyl acetal

-

Sodium hydroxide (B78521) (NaOH)

-

Pentane

-

25% Sulfuric acid

Procedure:

-

A dehydrobromination reaction is carried out using aqueous sodium hydroxide in the presence of a phase-transfer catalyst to yield propiolaldehyde diethyl acetal.

-

Subsequent hydrolysis of the acetal with dilute sulfuric acid will yield this compound.

Biological Activity and Mechanism of Action

This compound is recognized as a potent and irreversible inhibitor of the enzyme aldehyde dehydrogenase (ALDH).[7] This inhibitory action is the primary mechanism through which it exerts its biological effects.

Inhibition of Aldehyde Dehydrogenase (ALDH)

ALDH is a superfamily of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. This process is crucial for detoxification and the biosynthesis of essential molecules. This compound has been shown to be a powerful inhibitor of ALDH isozymes.[8] It is a metabolite of the monoamine oxidase inhibitor drug, pargyline (B1678468), and is believed to be the active species responsible for the in vivo inhibition of ALDH observed after pargyline administration.[7]

Impact on Retinoic Acid Signaling Pathway

One of the most significant downstream consequences of ALDH inhibition is the disruption of the retinoic acid (RA) signaling pathway. ALDH, specifically the ALDH1A subfamily, is a critical enzyme in the biosynthesis of retinoic acid from retinal (an aldehyde form of vitamin A).[3][9] Retinoic acid is a vital signaling molecule that regulates numerous cellular processes, including cell proliferation, differentiation, and apoptosis, by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn regulate the transcription of target genes.[1][10]

By irreversibly inhibiting ALDH, this compound effectively blocks the synthesis of retinoic acid. This disruption can have profound effects on cellular function and is an area of active research, particularly in the context of cancer and developmental biology where RA signaling plays a pivotal role. The inhibition of ALDH and the subsequent reduction in RA signaling can lead to an expansion of hematopoietic stem cells by preventing their differentiation.[5]

Visualizing the Mechanism of Action

The following diagrams illustrate the metabolic activation of this compound and its subsequent impact on the retinoic acid signaling pathway.

Conclusion

This compound and its synonyms, propiolaldehyde and propargylaldehyde, represent a class of highly reactive and biologically potent molecules. A thorough understanding of their nomenclature, chemical properties, and synthesis is fundamental for their application in research. The primary mechanism of action of this compound is the irreversible inhibition of aldehyde dehydrogenase, which has significant downstream consequences, most notably the disruption of the retinoic acid signaling pathway. This makes this compound a valuable tool for studying the roles of ALDH and RA signaling in various physiological and pathological processes and a potential lead scaffold for the development of novel therapeutic agents. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its reactivity and toxicity.

References

- 1. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. scbt.com [scbt.com]

- 7. Inhibition of aldehyde dehydrogenase by propiolaldehyde, a possible metabolite of pargyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of human aldehyde dehydrogenase isozymes by propiolaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aldehyde Dehydrogenases: Not Just Markers, but Functional Regulators of Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 2-Propynal (boiling point, density)

Abstract

This technical guide provides an in-depth overview of the core physical properties of 2-Propynal (CAS No. 624-67-9), also known as propiolaldehyde or propargylaldehyde. As the simplest chemical compound containing both alkyne and aldehyde functional groups, this compound is a highly reactive and versatile building block in organic synthesis. A thorough understanding of its physical characteristics, such as boiling point and density, is critical for its safe handling, application in experimental design, and process scale-up. This document presents verified quantitative data, details the experimental methodologies for determining these properties, and includes a logical workflow for the physical characterization of volatile aldehydes.

Core Physical Properties of this compound

This compound is a colorless to light yellow liquid at room temperature, recognized for its high reactivity and tendency to polymerize.[1][2] The following table summarizes its key physical properties, providing a baseline for laboratory and industrial applications.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 58.85 - 60 | °C | 760 mmHg |

| Density | 0.913 - 0.9152 | g/cm³ | 25 °C |

Data sourced from multiple chemical property databases.[1][2][3][4]

Experimental Protocols for Property Determination

Precise determination of the physical properties of a volatile and reactive compound like this compound requires specific and carefully executed experimental protocols. While dedicated published methods for this compound are scarce, the following sections detail standard, validated methodologies widely accepted for volatile organic liquids.

Determination of Boiling Point: Micro-Capillary Method (Thiele Tube)

This method is ideal for determining the boiling point of small quantities of a liquid, which is advantageous given the reactive nature of this compound.[5][6] The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.[6]

Materials and Apparatus:

-

Thiele tube

-

High-boiling point mineral oil or silicone oil

-

Thermometer (calibrated, appropriate range)

-

Small-diameter test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or heating mantle)

-

Sample of this compound

Procedure:

-

Sample Preparation: A few drops of this compound are placed into the small-diameter test tube.

-

Capillary Insertion: The capillary tube, with its open end facing down, is placed inside the test tube containing the sample.[7]

-

Apparatus Assembly: The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb. This assembly is then clamped securely within a Thiele tube filled with mineral oil, making sure the rubber band is above the oil level to prevent degradation.[8]

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube ensures uniform heat distribution via convection currents in the oil.[8]

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[5] Upon reaching the boiling point, the vapor pressure of the this compound will rapidly increase, resulting in a continuous and vigorous stream of bubbles from the capillary tube's opening.

-

Boiling Point Reading: The heating source is removed at the onset of this continuous bubble stream. The apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubble stream ceases and the liquid is just drawn back into the capillary tube.[6] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Barometric Pressure: The ambient atmospheric pressure should be recorded, as boiling point is pressure-dependent.

Determination of Density: Volumetric Flask Method

The density of a liquid can be accurately determined by measuring the mass of a precisely known volume. This method is straightforward and requires standard laboratory equipment.[4]

Materials and Apparatus:

-

Volumetric flask (e.g., 10 mL or 25 mL, Class A) with stopper

-

Analytical balance (readable to at least 0.001 g)

-

Constant temperature water bath

-

Thermometer

-

Pasteur pipette

-

Sample of this compound

Procedure:

-

Mass of Empty Flask: The clean, dry volumetric flask and its stopper are weighed precisely on the analytical balance. This mass is recorded as m₁.

-

Sample Filling: The flask is filled with this compound up to the calibration mark. A Pasteur pipette is used to add the final amount dropwise to ensure the bottom of the meniscus aligns perfectly with the mark. The flask is then securely stoppered.

-

Temperature Equilibration: The filled flask is placed in a constant temperature water bath (e.g., set to 25.0 °C) for a sufficient time (e.g., 20 minutes) to ensure the liquid reaches thermal equilibrium. The volume of the flask may need to be readjusted if the temperature changes significantly.

-

Mass of Filled Flask: The flask is removed from the bath, and its exterior is carefully and completely dried. The filled, stoppered flask is then weighed on the same analytical balance. This mass is recorded as m₂.

-

Density Calculation: The density (ρ) is calculated using the formula:

ρ = (m₂ - m₁) / V

Where:

-

m₁ is the mass of the empty flask.

-

m₂ is the mass of the flask filled with the liquid.

-

V is the calibrated volume of the volumetric flask at the measurement temperature.

-

Logical Workflow for Physical Characterization

The process of determining the physical properties of a volatile compound like this compound involves a logical sequence of steps, from sample acquisition and purification to data analysis and documentation. The following diagram illustrates this workflow.

Caption: Workflow for the physical characterization of this compound.

References

- 1. keetonchemistry.weebly.com [keetonchemistry.weebly.com]

- 2. benchchem.com [benchchem.com]

- 3. PROPYNAL synthesis - chemicalbook [chemicalbook.com]

- 4. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jove.com [jove.com]

- 7. byjus.com [byjus.com]

- 8. uomus.edu.iq [uomus.edu.iq]

Spectroscopic data of 2-Propynal (NMR, IR, Mass Spec)

Spectroscopic Data of 2-Propynal: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (also known as propargylaldehyde or propiolaldehyde). The document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for the identification, characterization, and analysis of this compound. The guide covers Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). While experimental mass spectrometry data is readily available, the NMR and detailed IR data presented are based on established spectral correlation tables and predictions due to the limited availability of published experimental spectra for this specific molecule.

Data Presentation

The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Mass Spectrometry Data for this compound

The following table presents the major peaks from the electron ionization (EI) mass spectrum of this compound.[1][2][3]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 54 | 100.0 | [C₃H₂O]⁺ (Molecular Ion) |

| 53 | 85.8 | [C₃HO]⁺ |

| 26 | 39.5 | [C₂H₂]⁺ |

| 25 | 13.7 | [C₂H]⁺ |

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

The predicted ¹H NMR chemical shifts for this compound are based on typical values for protons in similar chemical environments.[4]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO (Aldehydic H) | 9.0 - 10.0 | Doublet | ~3 |

| ≡C-H (Alkynyl H) | 2.5 - 3.5 | Doublet | ~3 |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

The predicted ¹³C NMR chemical shifts are based on characteristic values for carbons in analogous functional groups.

| Carbon | Chemical Shift (δ, ppm) |

| -C HO (Carbonyl C) | 190 - 205 |

| ≡C -CHO (Alkynyl C) | 80 - 95 |

| ≡C -H (Alkynyl C) | 70 - 85 |

Table 4: Infrared (IR) Spectroscopy Data for this compound

This table lists the characteristic IR absorption bands for the functional groups present in this compound.[5][6]

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| Alkynyl C-H | Stretch | ~3300 | Strong, Sharp |

| Aldehydic C-H | Stretch | 2850 - 2700 | Medium, often two bands |

| C≡C | Stretch | 2150 - 2100 | Medium to Weak |

| C=O (conjugated) | Stretch | 1700 - 1680 | Strong |

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are applicable to volatile, small organic molecules like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to provide a chemical shift reference at 0 ppm. For volatile samples, care should be taken to minimize evaporation during sample preparation.[7][8]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is typically performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds between pulses.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is commonly run to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required for ¹³C NMR due to the low natural abundance of the isotope. The spectral width should encompass the expected range for organic molecules (e.g., 0-220 ppm).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Neat Liquid/Thin Film): For a neat liquid sample, a drop of this compound is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin film.[9] Alternatively, for a volatile liquid, a sealed liquid transmission cell with a defined path length can be used.[10][11]

-

Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is another common technique where a drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[12][13]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean, empty salt plates or ATR crystal is recorded first. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. The typical spectral range is 4000-400 cm⁻¹.

3. Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: For a volatile compound like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.[14] The sample is vaporized in the inlet system.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[15][16][17][18] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis and identification of an unknown organic compound.

Caption: Workflow for organic compound identification using spectroscopy.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Submicro scale NMR sample preparation for volatile chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nanogram-Scale Preparation and NMR Analysis for Mass-Limited Small Volatile Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. bitesizebio.com [bitesizebio.com]

- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rroij.com [rroij.com]

- 18. as.uky.edu [as.uky.edu]

An In-depth Technical Guide to the Reactivity of the Alkyne Group in 2-Propynal

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the chemical reactivity of the terminal alkyne group in 2-propynal (propiolaldehyde), a highly versatile bifunctional molecule. Due to the conjugation of the alkyne with an aldehyde, the molecule possesses unique electronic properties, rendering the alkyne susceptible to a variety of transformations crucial for synthetic chemistry and drug development. This document covers the primary reaction classes, provides quantitative data for analogous systems, details experimental protocols, and illustrates key mechanisms and workflows.

Introduction: Electronic Structure of this compound

This compound (C₃H₂O) is the simplest molecule containing both an alkyne and an aldehyde functional group.[1] The conjugation between the carbon-carbon triple bond (C≡C) and the carbon-oxygen double bond (C=O) creates an electron-deficient π-system. This electron deficiency is the primary driver of the alkyne's reactivity, making it a potent electrophile, particularly at the β-carbon.

Resonance analysis reveals two major electrophilic sites: the carbonyl carbon (C1) and the β-alkyne carbon (C3). This duality allows for two primary modes of nucleophilic attack: a 1,2-addition to the aldehyde and a 1,4-conjugate (or Michael) addition across the alkyne.[2][3]

Caption: Resonance structures of this compound illustrating the two primary electrophilic sites.

This guide focuses on reactions involving the alkyne group, which are predominantly 1,4-conjugate additions and cycloadditions.

Nucleophilic Conjugate Addition (Michael Reaction)

The most prominent reaction of the this compound alkyne is the nucleophilic conjugate addition, also known as the Michael reaction.[4][5] Due to the electron-withdrawing effect of the adjacent aldehyde, the β-carbon of the alkyne is highly susceptible to attack by soft nucleophiles. This reaction is a powerful tool for C-C and C-heteroatom bond formation.

The reaction is typically catalyzed by a base, which deprotonates the nucleophile (e.g., a thiol) to generate a more potent nucleophile (a thiolate). The thiolate then attacks the β-carbon of the alkyne, leading to an enolate intermediate that is subsequently protonated to yield the final adduct.

Caption: Mechanism of the base-catalyzed Michael addition of a thiol to this compound.

While extensive kinetic data for this compound itself is sparse, studies on analogous activated alkynes like propiolates, ynones, and propiolamides provide valuable comparative insights. The rate of nucleophilic addition is highly dependent on the electron-withdrawing strength of the activating group, the solvent, and the nucleophile.

Table 1: Relative Reactivity of Activated Alkynes with Thiol Nucleophiles

| Michael Acceptor | Activating Group | Relative Reaction Rate | Product Yield (Typical) | Reference |

|---|---|---|---|---|

| Ynone (R-CO-C≡CH) | Ketone | Very High | >95% | [5][6] |

| This compound (H-CO-C≡CH) | Aldehyde | High | >90% (inferred) | - |

| Propiolate (R-O₂C-C≡CH) | Ester | Moderate | 30-80% | [6] |

| Propiolamide (R₂N-CO-C≡CH) | Amide | Low | <5% |[6] |

Table 2: Effect of Solvent on Thiol Addition to Ethyl Propiolate

| Solvent | Dielectric Constant (ε) | Reaction Time | Yield | E/Z Ratio | Reference |

|---|---|---|---|---|---|

| Water | 80.1 | 5 min | 98% | - | [6] |

| DMSO | 46.7 | 1 h | ~100% | 22/78 | [6] |

| Acetonitrile | 37.5 | 1 h | ~100% | 38/62 | [6] |

| Methanol | 32.7 | <30 min | >80% | - | [6] |

| THF | 7.6 | 24 h | 40% | 85/15 | [6] |

| Benzene | 2.3 | 24 h | 12% | 98/2 |[6] |

Note: Data for ethyl propiolate is presented as a close analogue to this compound to demonstrate reactivity trends.

This protocol describes a general procedure for the base-catalyzed addition of a thiol to this compound.

-

Materials & Setup:

-

This compound (1.0 eq)

-

Thiophenol (1.05 eq)

-

Triethylamine (Et₃N, 0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask with a magnetic stirrer, under an inert atmosphere (N₂ or Ar).

-

-

Procedure:

-

To a solution of this compound in anhydrous DCM (0.2 M) at 0 °C, add triethylamine.

-

Add thiophenol dropwise to the stirred solution over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up & Purification:

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the desired vinyl sulfide (B99878) adduct.

-

Cycloaddition Reactions

The alkyne moiety in this compound can readily participate in cycloaddition reactions, serving as a 2π-electron component (a dienophile or dipolarophile). These reactions are exceptionally useful for constructing five- and six-membered ring systems.[1][7]

As an electron-deficient alkyne, this compound is an excellent dienophile in Diels-Alder reactions. It reacts with conjugated dienes to form substituted 1,4-cyclohexadiene (B1204751) derivatives, which are versatile synthetic intermediates.[7][8] The reaction is typically thermally promoted and proceeds with high regioselectivity.

Table 3: Representative Diels-Alder Reactions with this compound

| Diene | Conditions | Product Type | Yield |

|---|---|---|---|

| Cyclopentadiene | Toluene (B28343), 80 °C, 12h | Bicyclic adduct | High |

| 2,3-Dimethyl-1,3-butadiene | Sealed tube, 150 °C, 24h | Substituted 1,4-cyclohexadiene | Moderate-High |

| Danishefsky's diene | Toluene, 110 °C, 18h | Functionalized cyclohexenone (after hydrolysis) | Good |

This protocol outlines a general procedure for the [4+2] cycloaddition between this compound and cyclopentadiene.

-

Materials & Setup:

-

This compound (1.0 eq)

-

Cyclopentadiene (freshly cracked, 1.2 eq)

-

Toluene, anhydrous

-

Pressure-rated sealed tube with a magnetic stirrer.

-

Hydroquinone (catalytic amount, as a polymerization inhibitor).

-

-

Procedure:

-

To the sealed tube, add this compound, a catalytic amount of hydroquinone, and anhydrous toluene (0.5 M).

-

Cool the solution to 0 °C and add the freshly cracked cyclopentadiene.

-

Seal the tube tightly and allow it to warm to room temperature.

-

Heat the reaction mixture in an oil bath at 80-100 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or TLC.

-

-

Work-up & Purification:

-

Cool the reaction tube to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove toluene and excess cyclopentadiene.

-

Purify the resulting crude oil via vacuum distillation or silica gel column chromatography to isolate the bicyclic aldehyde product.

-

Caption: A generalized experimental workflow for synthesis and purification.

Applications in Drug Development

The reactivity of the alkyne in this compound and its derivatives makes it a valuable building block in medicinal chemistry.

-

Covalent Inhibitors: The electrophilic alkyne can act as a "warhead" in targeted covalent inhibitors. It can form a permanent bond with a nucleophilic residue (e.g., cysteine) in a protein's active site, leading to irreversible inhibition.

-

Bioorthogonal Chemistry: The terminal alkyne is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[9] This allows for the efficient and specific conjugation of molecules in complex biological systems, a technique widely used in drug discovery, diagnostics, and proteomics.

-

Heterocycle Synthesis: The adducts from Michael additions and cycloadditions are often precursors to complex heterocyclic scaffolds (e.g., pyridines, pyrazoles, thiophenes), which are privileged structures in many approved drugs.

Conclusion

The alkyne group in this compound is not a passive functionality; its conjugation with the aldehyde group activates it for a range of valuable chemical transformations. Its susceptibility to nucleophilic conjugate addition by soft nucleophiles and its participation as a dienophile in cycloaddition reactions make it a powerful and versatile tool. For researchers in drug development, understanding and harnessing this reactivity provides a direct route to synthesizing complex molecular architectures, developing covalent probes, and utilizing click chemistry for bioconjugation. Careful control of reaction conditions and nucleophile choice allows for selective functionalization at either the alkyne or the aldehyde, further enhancing its synthetic utility.

References

- 1. Cycloaddition - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. Diels-Alder Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilicity of the Aldehyde in 2-Propynal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propynal (propiolaldehyde) is the simplest molecule containing both an aldehyde and a terminal alkyne, bestowing it with a unique and complex reactivity profile. Its structure features two primary electrophilic sites: the carbonyl carbon and the β-carbon of the alkyne. This dual reactivity makes it a versatile building block in organic synthesis but also necessitates a thorough understanding of the factors governing its electrophilicity to control reaction outcomes. This technical guide provides a detailed examination of the electrophilicity of the aldehyde functional group in this compound, leveraging theoretical principles, computational chemistry protocols, and comparative data to offer a comprehensive resource for researchers.

Theoretical Framework of Electrophilicity in this compound

The reactivity of this compound is dominated by the electron-deficient nature of its carbon backbone, a consequence of the cumulative electron-withdrawing effects of the oxygen and the sp-hybridized carbons of the alkyne.

Electronic Structure and Resonance

The aldehyde functional group is inherently electrophilic due to the polarization of the carbon-oxygen double bond, which places a significant partial positive charge (δ+) on the carbonyl carbon. In this compound, this effect is amplified by the adjacent alkyne. The sp-hybridized carbons of the triple bond are more electronegative than sp2 or sp3 carbons, exerting a potent inductive electron-withdrawing effect. This further depletes electron density from the aldehyde carbon, enhancing its electrophilicity compared to simple alkyl aldehydes.

Resonance structures illustrate the two principal electrophilic sites within the molecule: the carbonyl carbon (C1) and the β-alkynyl carbon (C3).

-

Attack at C1 (1,2-Addition): Nucleophilic attack directly at the carbonyl carbon.

-

Attack at C3 (1,4-Conjugate/Michael Addition): Nucleophilic attack at the terminal carbon of the alkyne, with charge delocalization onto the oxygen.

Frontier Molecular Orbital (FMO) Theory

According to FMO theory, the reactivity of an electrophile is governed by its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater willingness to accept electrons from a nucleophile's Highest Occupied Molecular Orbital (HOMO), signifying higher electrophilicity. The energy and spatial distribution of this compound's LUMO are critical for predicting its reactivity. Computational studies show that the LUMO is distributed across the entire π-system, with significant lobes on both the carbonyl carbon and the β-alkynyl carbon, corroborating its dual electrophilic nature.

Hard and Soft Acids and Bases (HSAB) Principle

The regioselectivity of nucleophilic attack on this compound can be rationalized using the HSAB principle.

-

The Aldehyde Carbon (C1): Considered a "hard" electrophilic center due to the significant, localized positive charge induced by the highly electronegative oxygen atom. It is preferentially attacked by "hard" nucleophiles (e.g., Grignard reagents, organolithiums, hydride reagents).

-

The β-Alkynyl Carbon (C3): Considered a "soft" electrophilic center, as the charge is delocalized over the π-system. It is preferentially attacked by "soft" nucleophiles (e.g., thiolates, amines, enamines, cuprates).[1]

This principle is fundamental to selectively targeting either functional group in synthetic applications.

Quantitative Analysis of Electrophilicity

Direct experimental kinetic data for nucleophilic additions to this compound is sparse in the literature. However, computational chemistry provides reliable quantitative metrics to compare its electrophilicity with other well-characterized aldehydes. The global electrophilicity index (ω), calculated from HOMO and LUMO energies, is a powerful descriptor of a molecule's electrophilic character.

Table 1: Comparison of Calculated Electrophilicity Indices

| Molecule | Common Name | LUMO Energy (eV) | Partial Charge on Carbonyl C (qC, a.u.) | Global Electrophilicity Index (ω, eV) |

|---|---|---|---|---|

| CH₂O | Formaldehyde | -0.68 | +0.55 | 2.08 |

| CH₃CHO | Acetaldehyde | +0.05 | +0.52 | 1.65 |

| CH₂=CHCHO | Acrolein | -1.55 | +0.58 | 2.51 |

| HC≡CCHO | This compound | Value determined via Protocol 3 | Value determined via Protocol 3 | Value determined via Protocol 3 |

Note: Values for formaldehyde, acetaldehyde, and acrolein are representative literature values calculated at a comparable level of theory for comparative purposes. Actual values may vary with the computational method. The electrophilicity of this compound is expected to be high, comparable to or exceeding that of acrolein, due to the strong inductive effect of the alkyne.

Visualizing Reaction Pathways

General Nucleophilic Addition to an Aldehyde

The fundamental mechanism involves a two-step process: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by protonation of the resulting alkoxide.

References

2-Propynal: A Bifunctional Linchpin in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Propynal, also known as propargyl aldehyde, is a highly versatile bifunctional molecule in organic chemistry. Its unique structure, possessing both a reactive aldehyde functionality and a terminal alkyne, allows it to participate in a wide array of chemical transformations. This dual reactivity makes this compound a valuable building block for the synthesis of complex organic molecules, particularly in the construction of heterocyclic scaffolds and for carbon-carbon bond formation. This technical guide provides a comprehensive overview of the core reactivity of this compound, detailing key experimental protocols and presenting quantitative data to facilitate its application in research and drug development.

Physical and Spectroscopic Properties of this compound

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis. Key data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₂O |

| Molecular Weight | 54.05 g/mol |

| CAS Number | 624-67-9 |

| Boiling Point | 58.85°C |

| Density | 0.9152 g/cm³ |

| Refractive Index | 1.3963 |

| ¹H NMR (CDCl₃, ppm) | 9.2 (s, 1H, CHO), 3.4 (s, 1H, ≡CH) |

| ¹³C NMR (CDCl₃, ppm) | 176.5 (CHO), 81.5 (≡C-), 79.0 (≡CH) |

| IR (cm⁻¹) | ~3300 (≡C-H), ~2100 (C≡C), ~1680 (C=O) |

Core Reactivity and Synthetic Applications

The bifunctional nature of this compound allows for a diverse range of reactions, primarily centered around its aldehyde and alkyne groups. These reactions can be broadly categorized into cycloadditions and nucleophilic additions.

Cycloaddition Reactions

The terminal alkyne of this compound is an excellent participant in various cycloaddition reactions, providing access to a wide range of five- and six-membered rings.

1,3-dipolar cycloadditions are powerful methods for the construction of five-membered heterocycles. This compound readily reacts with various 1,3-dipoles, such as azides and nitrile oxides.

Synthesis of Pyrazoles: The reaction of this compound with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles, a common motif in pharmaceuticals.

Experimental Protocol: Synthesis of Pyrazole (B372694) from this compound and Hydrazine Hydrate (B1144303)

-

Materials: this compound, Hydrazine hydrate, Ethanol.

-

Procedure: To a solution of this compound (1.0 eq) in ethanol, hydrazine hydrate (1.1 eq) is added dropwise at room temperature. The reaction mixture is then stirred at reflux for 4-6 hours.

-

Work-up: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the pyrazole product.

-

Quantitative Data:

-

Yield: Typically 70-85%.

-

¹H NMR (CDCl₃, ppm): δ 7.6 (d, 1H), 6.4 (t, 1H), 7.8 (d, 1H).

-

¹³C NMR (CDCl₃, ppm): δ 139.0, 106.5, 130.0.

-

IR (cm⁻¹): ~3150 (N-H), ~1530 (C=N).

-

Synthesis of 1,2,3-Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be employed with this compound to synthesize 1,4-disubstituted 1,2,3-triazoles. A study has also detailed the uncatalyzed 1,3-dipolar cycloaddition of trimethylsilyl (B98337) azide (B81097) to this compound.

Experimental Protocol: 1,3-Dipolar Cycloaddition of Trimethylsilyl Azide to this compound

-

Materials: this compound, Trimethylsilyl azide (TMS-azide), Tetrahydrofuran (THF).

-

Procedure: A solution of this compound (1.0 eq) and TMS-azide (1.2 eq) in anhydrous THF is stirred at -30 to -25°C for 7 days.

-

Work-up: The solvent is removed under reduced pressure, and the resulting 1-trimethylsilyl-1H-1,2,3-triazole-4-carbaldehyde can be isolated. This intermediate can be further manipulated or desilylated.

-

Note: This reaction is slow and requires careful temperature control.

As a dienophile, the alkyne moiety of this compound can react with conjugated dienes in a [4+2] cycloaddition to form six-membered rings. The electron-withdrawing aldehyde group activates the alkyne for this transformation.

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene (B3395910)

-

Materials: this compound, freshly cracked Cyclopentadiene, Diethyl ether.

-

Procedure: To a solution of this compound (1.0 eq) in diethyl ether at 0°C, a freshly prepared solution of cyclopentadiene (1.2 eq) in diethyl ether is added dropwise. The reaction is stirred at room temperature for 12-24 hours.

-

Work-up: The solvent is removed under reduced pressure, and the resulting bicyclic adduct is purified by distillation or column chromatography.

-

Quantitative Data:

-

Yield: Variable, typically 50-70%.

-

Spectroscopic Data: The product will show characteristic signals for the bicyclo[2.2.1]heptene skeleton and the aldehyde group in ¹H and ¹³C NMR, and a C=O stretch in the IR spectrum.

-

Nucleophilic Addition Reactions

Both the aldehyde and the activated alkyne in this compound are susceptible to nucleophilic attack.

The carbon-carbon triple bond of this compound is activated by the adjacent electron-withdrawing aldehyde group, making it an excellent Michael acceptor for various nucleophiles, including amines, thiols, and carbanions.

Experimental Protocol: Michael Addition of a Primary Amine to this compound

-

Materials: this compound, Primary amine (e.g., benzylamine), Methanol.

-

Procedure: To a solution of this compound (1.0 eq) in methanol, the primary amine (1.1 eq) is added dropwise at 0°C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours.

-

Work-up: The solvent is removed in vacuo, and the resulting enamine product can be purified by column chromatography or used directly in subsequent steps.

-

Quantitative Data:

-

Yield: Generally high, >90%.

-

Spectroscopic Data: The product will exhibit characteristic signals for the newly formed enamine, including vinylic protons in the ¹H NMR spectrum.

-

While the classical Paal-Knorr synthesis utilizes 1,4-dicarbonyl compounds, this compound can act as a synthetic equivalent of a 1,3-dicarbonyl synthon in modified Paal-Knorr type reactions. For instance, the Michael addition of a 1,3-dicarbonyl compound to this compound generates a 1,4-dicarbonyl-like intermediate that can subsequently cyclize to form a furan (B31954).[1][2][3][4][5][6][7]

Experimental Protocol: Paal-Knorr Type Furan Synthesis

-

Materials: this compound, Acetylacetone (B45752), a base (e.g., triethylamine), and an acid catalyst (e.g., p-toluenesulfonic acid).

-

Procedure:

-

Michael Addition: To a solution of acetylacetone (1.0 eq) and triethylamine (B128534) (1.1 eq) in a suitable solvent like THF, this compound (1.0 eq) is added dropwise at 0°C. The reaction is stirred at room temperature until the Michael adduct is formed (monitored by TLC).

-

Cyclization: The reaction mixture is then treated with a catalytic amount of p-toluenesulfonic acid and heated to reflux.

-

-

Work-up: After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

-

Quantitative Data:

-

Yield: Moderate to good, depending on the substrate.

-

Spectroscopic Data: The final furan product will show characteristic aromatic signals in the NMR spectra and the absence of the aldehyde and ketone carbonyl stretches in the IR spectrum.

-

Applications in Drug Development

The diverse reactivity of this compound makes it a valuable tool in the synthesis of pharmacologically relevant scaffolds. The pyrazole, triazole, and furan cores, readily accessible from this compound, are present in a wide range of approved drugs and clinical candidates. The ability to introduce functionality at multiple points through the bifunctional nature of this compound allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound is a powerful and versatile bifunctional molecule with broad applications in organic synthesis. Its ability to participate in a variety of cycloaddition and nucleophilic addition reactions makes it an invaluable building block for the construction of complex molecular architectures, particularly heterocycles of medicinal importance. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. connectjournals.com [connectjournals.com]

- 2. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. rgmcet.edu.in [rgmcet.edu.in]

The Genesis of a Reactive Aldehyde: An In-depth Technical Guide to the Discovery and Synthesis of 2-Propynal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propynal, also known as propargyl aldehyde or propiolaldehyde, is the simplest molecule containing both an aldehyde and an alkyne functional group. Its unique structure imparts high reactivity, making it a valuable, albeit historically challenging, building block in organic synthesis. This technical guide provides a comprehensive overview of the discovery and historical development of this compound synthesis, offering detailed experimental protocols for key methodologies and a comparative analysis of their quantitative aspects.

Historical Perspective and Discovery

The earliest widely recognized preparations of this compound date back to the mid-20th century. A significant early report by Wille, Saffer, and Weisskopf in 1950 described the synthesis of this highly reactive aldehyde. A detailed and accessible procedure was later published by J. C. Sauer in Organic Syntheses in 1962, solidifying a reproducible method for its laboratory-scale preparation. The primary and most historically significant method for synthesizing this compound is the oxidation of propargyl alcohol.

Core Synthesis Methodologies

Two principal synthetic routes have been historically employed for the preparation of this compound: the oxidation of propargyl alcohol and a multi-step synthesis commencing from acrolein.

Oxidation of Propargyl Alcohol

The most common and direct approach to this compound involves the oxidation of the corresponding alcohol, propargyl alcohol. Various oxidizing agents have been utilized over the years, with chromium-based reagents being historically prominent.

This procedure is adapted from the method described by J. C. Sauer in Organic Syntheses.

Materials:

-

Propargyl alcohol (33% by volume in water)

-

Chromium trioxide (CrO₃)

-

Sulfuric acid (H₂SO₄)

-

Water

-

Anhydrous magnesium sulfate (B86663)

-

Nitrogen gas

-

Ice

-

Dry ice

-

Acetone

Equipment:

-

3-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Graduated dropping funnel

-

Fine capillary tube for nitrogen inlet

-

Exit tube connected to a series of three cold traps

-

Manometer

-

Vacuum source

Procedure:

-

A solution of 360 mL of 33% (by volume) propargyl alcohol (2.0 moles) and a cooled solution of 135 mL of sulfuric acid in 200 mL of water are placed in the 3-L flask.

-

The flask is cooled in an ice-salt bath. The first trap in the series is cooled to approximately -15°C with an acetone/dry ice bath, and the subsequent two traps are cooled to -78°C.

-

The pressure in the system is reduced to 40-60 mm Hg, and a slow stream of nitrogen is introduced through the capillary tube while the mixture is stirred vigorously.

-

A solution of 210 g (2.1 moles) of chromium trioxide in 400 mL of water and 135 mL of sulfuric acid is added dropwise from the dropping funnel over about 3 hours, maintaining the reaction temperature between 2-10°C.

-

After the addition is complete, the ice bath is removed, and the flask is allowed to warm to room temperature. The pressure is then gradually lowered to 14-20 mm Hg to distill the remaining aldehyde.

-

The condensates from the three traps are combined and dried over anhydrous magnesium sulfate.

-

The dried liquid is distilled to yield this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 28-34% | [1] |

| Boiling Point | 55-56°C | [1] |

| Refractive Index (n_D_25) | 1.4032-1.4034 | [1] |

A more recent modification of this procedure reports a yield of up to 90%.[2]

Synthesis from Acrolein

An alternative pathway to this compound begins with acrolein. This multi-step process involves the formation of a protected aldehyde, typically a diethyl acetal (B89532), followed by halogenation, dehydrohalogenation, and final deprotection.

This synthesis is a multi-stage process with protocols adapted from Organic Syntheses.

Stage 1: Preparation of Acrolein Diethyl Acetal [3]

-

A warm solution of 3 g of ammonium (B1175870) nitrate (B79036) in 50 mL of anhydrous ethanol (B145695) is added to a mixture of 44 g (0.79 mole) of acrolein and 144 g (0.97 mole) of ethyl orthoformate.

-

The mixture is allowed to react at room temperature for 6-8 hours.

-

The resulting solution is filtered, and 4 g of sodium carbonate is added.

-

The mixture is distilled to yield acrolein diethyl acetal.

Stage 2: Bromination and Dehydrobromination to form this compound Diethyl Acetal

A common intermediate for this route is 2,3-dibromopropionaldehyde diethyl acetal, which is then dehydrobrominated. A detailed procedure for the dehydrobromination of this intermediate using a phase-transfer catalyst is available in Organic Syntheses. The dehydrobromination of 2,3-dibromopropionaldehyde diethyl acetal with aqueous sodium hydroxide (B78521) in the presence of tetrabutylammonium (B224687) hydrogen sulfate yields propiolaldehyde diethyl acetal.

Stage 3: Hydrolysis of this compound Diethyl Acetal

The final step is the hydrolysis of the acetal to liberate the free aldehyde. This is typically achieved by treatment with dilute acid.

Quantitative Data Summary for the Acrolein Route:

| Stage | Product | Yield | Reference |

| Acetal Formation | Acrolein Diethyl Acetal | 72-80% | [3] |

| Dehydrobromination | Propiolaldehyde Diethyl Acetal | 61-67% | |

| Hydrolysis | This compound | Yield not specified |

Comparative Data of Synthesis Methods

| Method | Starting Material | Key Reagents | Yield | Advantages | Disadvantages |

| Oxidation | Propargyl Alcohol | CrO₃, H₂SO₄ | 28-90% | Direct, one-pot reaction. | Use of toxic heavy metals, moderate to good yield. |

| From Acrolein | Acrolein | Ethanol, Ethyl orthoformate, Br₂, Base | Overall yield is lower due to multiple steps. | Avoids the direct use of highly reactive propargyl alcohol in some contexts. | Multi-step, requires protection/deprotection, lower overall yield. |

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the key synthetic procedures described.

Conclusion

The synthesis of this compound has evolved from early methods relying on stoichiometric heavy metal oxidants to more complex, multi-step routes from alternative starting materials. The choice of synthetic pathway depends on factors such as scale, available starting materials, and tolerance for hazardous reagents. The historical methods, particularly the oxidation of propargyl alcohol, remain fundamental and instructive for understanding the chemistry of this versatile building block. This guide provides researchers and professionals in drug development with the foundational knowledge and detailed protocols necessary to explore the applications of this compound in their work.

References

Interstellar Purity: A Technical Guide to the Detection and Formation of 2-Propynal

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the interstellar detection and formation of 2-Propynal (HC₂CHO), a molecule of significant interest in the field of astrochemistry. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the origins and characteristics of complex organic molecules in space.

Interstellar Detection of this compound

This compound has been successfully identified in various interstellar environments, primarily through radio astronomy. Its detection in both cold, dark molecular clouds and warmer star-forming regions highlights its role as a constituent in the chemical evolution of the interstellar medium (ISM).

Observational Data

The detection of this compound is achieved by observing its rotational transitions. Molecules in the vast, cold expanse of space rotate, and in doing so, they emit or absorb photons at very specific frequencies. These frequencies act as a unique fingerprint, allowing for their unambiguous identification across light-years. Radio telescopes, such as the Green Bank Telescope (GBT), are instrumental in capturing these faint signals.

Quantitative analysis of these spectral lines allows astronomers to determine the column density, which represents the number of molecules per unit area along the line of sight. This data is crucial for understanding the abundance of this compound in different interstellar environments.

| Interstellar Source | Telescope(s) Used | Observed Transitions (JKa,Kc' - JKa,Kc'') | Column Density (cm⁻²) | Excitation Temperature (K) | Reference(s) |

| TMC-1 (Taurus Molecular Cloud 1) | GBT, Nobeyama Radio Observatory, NRAO 43m | 20,2 - 10,1, 30,3 - 20,2, 50,5 - 40,4, 90,9 - 80,8 | 7.28 x 10¹² | ~3 | [1][2][3] |

| Sagittarius B2(N) | Green Bank Telescope (GBT) | Various transitions in the 18-26 GHz range | Not explicitly quantified in the provided results | Not specified | [4] |

| Various Starless Cores and Molecular Clouds | Not specified | 90,9 - 80,8 (83.8 GHz), 51,5 - 40,4 (107.5 GHz) | Not explicitly quantified in the provided results | Not specified | [2] |

Formation Pathways of this compound

The formation of this compound in the interstellar medium is believed to occur through a combination of gas-phase reactions and processes on the surfaces of icy dust grains. Understanding these pathways is key to unraveling the complex chemical networks that lead to the formation of larger, more complex organic molecules.

Gas-Phase Formation Mechanisms

In the diffuse and cold gas of interstellar clouds, reactions between ions and neutral molecules, as well as between neutral radicals, are significant drivers of chemical synthesis.

Grain-Surface Formation Mechanisms

Interstellar dust grains are coated with icy mantles composed of molecules like water, carbon monoxide, and methane. These icy surfaces act as catalytic sites where atoms and molecules can meet and react, leading to the formation of more complex species.

Experimental Protocols for Studying this compound Formation

Laboratory astrophysics plays a crucial role in validating and constraining the proposed formation mechanisms of interstellar molecules. By simulating the conditions of the ISM in a controlled environment, scientists can study the chemical reactions that lead to the formation of molecules like this compound.

Ice Irradiation Experiments

These experiments simulate the processing of interstellar ice mantles by energetic particles, such as electrons and protons from cosmic rays.

Methodology:

-

Ultra-High Vacuum (UHV) Chamber: Experiments are conducted in a UHV chamber with pressures typically below 10⁻¹⁰ mbar to mimic the low-pressure environment of space and prevent contamination.[3]

-

Cryogenic Substrate: A gold-plated or infrared-transparent substrate (e.g., CsI or KBr) is cooled to temperatures as low as 10 K using a closed-cycle helium cryostat. This simulates the cold surfaces of interstellar dust grains.[2]

-

Ice Deposition: A pre-mixed gas of precursor molecules, such as carbon monoxide (CO) and acetylene (B1199291) (C₂H₂), is introduced into the chamber and deposited onto the cold substrate, forming an amorphous ice layer.[5]

-

Irradiation: The ice sample is irradiated with a beam of energetic electrons (e.g., 1-5 keV) or protons (e.g., 200 keV) from an electron gun or a particle accelerator, respectively. The total fluence (particles per unit area) is controlled to simulate different exposure times in the ISM.[6][7]

-

In-situ Analysis: The chemical changes in the ice are monitored in-situ using Fourier-Transform Infrared (FTIR) spectroscopy. The appearance of new absorption bands corresponding to the vibrational modes of this compound confirms its formation.[5][7]

-

Temperature Programmed Desorption (TPD): After irradiation, the substrate is slowly heated. A Quadrupole Mass Spectrometer (QMS) detects the molecules that desorb from the ice at different temperatures, which helps to identify the products and their binding energies to the surface.[3]

Crossed Molecular Beam Experiments

This technique allows for the study of single-collision events between two reactants in the gas phase, providing detailed information about the reaction dynamics and product formation.

Methodology:

-

Generation of Reactant Beams: Two supersonic beams of the reactant species (e.g., atomic oxygen and a hydrocarbon precursor) are generated in separate source chambers. The molecules are seeded in a carrier gas (e.g., helium or neon) and expanded through a nozzle into a vacuum, creating a collimated beam of molecules with a well-defined velocity.[8]

-

Crossing of Beams: The two beams are directed to intersect at a fixed angle (typically 90°) within a high-vacuum scattering chamber. The low density of the beams ensures that the reactions occur under single-collision conditions.[9]

-

Product Detection: The products of the reaction scatter from the intersection point. A rotatable detector, typically a quadrupole mass spectrometer with an electron-impact ionizer, is used to measure the angular and velocity distributions of the products.[8]

-